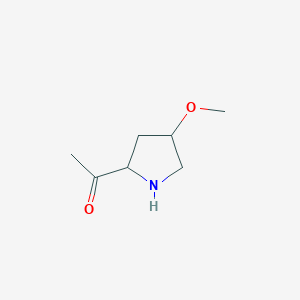
1-(4-Methoxypyrrolidin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxypyrrolidin-2-yl)ethan-1-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. This compound is characterized by the presence of a methoxy group attached to the pyrrolidine ring, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxypyrrolidin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyrrolidine with ethanoyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methoxypyrrolidine and ethanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methoxypyrrolidine is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. Ethanoyl chloride is then added dropwise to the solution while maintaining the reaction temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified by column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-(4-Methoxypyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy group on the pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides can be used for these reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxypyrrolidin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic
Biologische Aktivität
1-(4-Methoxypyrrolidin-2-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
This compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been studied for its effects on the endocannabinoid system, particularly through the modulation of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids.
Inhibition Studies
Research indicates that derivatives of pyrrolidine compounds, including this compound, can exhibit significant inhibitory effects on certain biological pathways. For example, studies have shown that modifications to the pyrrolidine structure can enhance potency against specific targets, such as NAPE-PLD, leading to decreased levels of anandamide in neuronal cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of the methoxy group at the 4-position of the pyrrolidine ring enhances lipophilicity and biological activity. This modification allows for better interaction with hydrophobic pockets in target proteins.
| Compound | IC50 (nM) | Lipophilicity (cLogP) | Biological Target |
|---|---|---|---|
| 1-(4-Methoxy...) | 27 | 3.68 | NAPE-PLD |
| LEI-401 | 27 | 3.68 | NAPE-PLD |
Study on Emotional Behavior Modulation
In vivo studies using mice demonstrated that administration of this compound resulted in significant modulation of emotional behaviors. A dose of 30 mg/kg was effective in altering anxiety-like behaviors, which correlates with its inhibition of NAPE-PLD activity .
Antitumor Activity
Another area of research has focused on the potential antitumor properties of related pyrrolidine derivatives. For instance, compounds structurally similar to this compound have shown promise as inhibitors of BET bromodomains, which are implicated in various cancers. These compounds can induce apoptosis and arrest the cell cycle in cancer cells .
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
1-(4-methoxypyrrolidin-2-yl)ethanone |
InChI |
InChI=1S/C7H13NO2/c1-5(9)7-3-6(10-2)4-8-7/h6-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
VHZIWPLBFXLRBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC(CN1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















